(aS)-PH-797804

Description

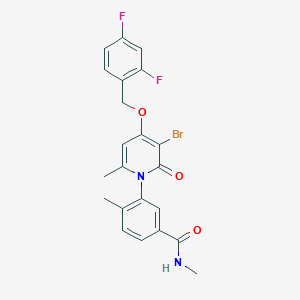

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207342 | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586379-66-0, 1358027-80-1 | |

| Record name | PH 797804 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PH 797804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-797804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PH-797804, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(aS)-PH-797804: A Deep Dive into its Mechanism of Action as a Selective p38 MAPK Inhibitor

(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), with primary activity against the α and β isoforms.[1][2][3] This technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its engagement with the p38 MAPK signaling pathway.

Core Mechanism: Inhibition of p38 MAPK Signaling

This compound exerts its anti-inflammatory effects by directly binding to the ATP-binding pocket of p38α and p38β kinases, thereby preventing the phosphorylation of downstream substrates.[1][3] This inhibition effectively blocks the p38 MAPK signaling cascade, which plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the activation of other downstream effectors like MAPK-activated protein kinase 2 (MK-2).[1][2]

The molecule is the more potent aS atropisomer of a racemic mixture, with the aR isomer exhibiting significantly weaker binding to p38α kinase due to steric hindrance.[4] This stereospecificity underscores the precise interaction of this compound with its target.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Target | Parameter | Value | Assay Conditions | Reference |

| p38α | IC50 | 26 nM | Cell-free kinase assay | [1][2] |

| p38α | Ki | 5.8 nM | Cell-free kinase assay | [1] |

| p38β | Ki | 40 nM | Cell-free kinase assay | [1] |

| p38β | IC50 | 102 nM | Cell-free kinase assay | [5] |

| LPS-induced TNF-α production | IC50 | 5.9 nM | Human monocytic U937 cells | [1][2] |

| p38 kinase activity | IC50 | 1.1 nM | Human monocytic U937 cells | [1][2] |

| RANKL- and M-CSF-induced osteoclast formation | IC50 | 3 nM | Primary rat bone marrow cells | [1][2] |

| Model | Parameter | Value | Species | Reference |

| Streptococcal cell wall-induced arthritis | ED50 | 0.07 mg/kg | Rat | [1][2] |

| Endotoxin-induced inflammation | ED50 | 0.095 mg/kg | Cynomolgus monkey | [1][2] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used for its characterization, the following diagrams have been generated.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

References

(aS)-PH-797804 p38 alpha/beta selectivity

An In-Depth Technical Guide to the p38α/p38β Selectivity of (aS)-PH-797804

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] Four isoforms have been identified—p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13)—which are activated by upstream kinases MKK3 and MKK6 through dual phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif.[1][2][3] Of these, the p38α and p38β isoforms are the most closely related and are widely expressed in various tissues.[2][4] They are key regulators of inflammatory pathways, primarily through their role in the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6]

While both isoforms share significant homology, they can have distinct and sometimes opposing biological functions. For instance, p38α activation is strongly linked to pro-inflammatory and apoptotic processes, whereas p38β has been implicated in pro-survival roles.[7][8] This functional divergence makes the development of isoform-selective inhibitors a critical goal for therapeutic intervention in inflammatory diseases, allowing for targeted modulation of the pathway while minimizing potential off-target effects.

This compound is a potent, orally active N-phenyl pyridinone inhibitor of p38 MAPK that demonstrates selectivity for the p38α and p38β isoforms.[9][10][11] It is the (aS)-atropisomer, which is over 100-fold more potent than its corresponding (aR)-atropisomer.[10][12] This technical guide provides a detailed overview of the p38α/p38β selectivity profile of this compound, presenting key quantitative data, the experimental protocols used for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Data

The inhibitory activity of this compound has been quantified against p38 isoforms and a panel of other kinases to establish its selectivity profile. The data are summarized below.

Table 1: p38 Isoform Inhibition Profile of this compound

| Target | Parameter | Value (nM) | Reference |

| p38α | IC₅₀ | 26 | [6][9][12][13] |

| p38β | IC₅₀ | 102 | [6][12][13] |

| p38α | Kᵢ | 5.8 | [5] |

| p38β | Kᵢ | 40 | [5] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Based on IC₅₀ values, this compound is approximately 4-fold more selective for p38α over p38β.[6][9]

Table 2: Selectivity of this compound Against Other Kinases

This compound exhibits a high degree of selectivity for p38α/β over other related and unrelated kinases.[12][14]

| Kinase Target | IC₅₀ (µM) |

| JNK2 | No inhibition noted |

| ERK2 | >200 |

| CDK2 | >200 |

| IKK1 | >200 |

| IKK2 | >200 |

| MAPKAP2 | >200 |

| MKK7 | >100 |

Data compiled from multiple sources.[5][6][9]

Experimental Protocols

The selectivity of this compound was determined using a biochemical kinase assay designed to measure the phosphorylation of a substrate by p38 kinases.

p38 Kinase Inhibition Assay (Resin Capture Method)

This assay quantifies the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a peptide substrate by the p38 kinase.

1. Reagents and Materials:

-

Enzyme: Recombinant human p38α or p38β kinase (e.g., 25 nM final concentration).[9]

-

Substrate: Epidermal Growth Factor Receptor Peptide (EGFRP) at 200 µM or GST-c-Jun at 10 µM.[6][9]

-

ATP: A mixture of non-labeled ATP and [γ-³³P]ATP (0.05 to 0.3 µCi).[6][9]

-

Assay Buffer (pH 7.5): 25 mM HEPES, 10 mM magnesium acetate, 0.8 mM dithiothreitol (DTT).[6][9]

-

Test Compound: this compound serially diluted in DMSO.

-

Stop Reagent: AG 1 × 8 ion exchange resin in 900 mM sodium formate (pH 3.0).[9]

-

Scintillation Cocktail: MicroScint-40 or similar.[9]

-

Hardware: 96-well plates, microplate scintillation counter (e.g., TopCount NXT).[9]

2. Assay Procedure:

-

The test compound, this compound, is pre-incubated with the p38α or p38β kinase in the assay buffer.

-

The kinase reaction is initiated by adding the substrate (EGFRP or GST-c-Jun) and the ATP/[γ-³³P]ATP mixture to the enzyme-inhibitor solution. The final reaction volume is 50 µL.[9]

-

The reaction mixtures are incubated for 30 minutes at 25°C, a timeframe within which product formation is linear.[9]

-

The reaction is terminated by the addition of 150 µL of the AG 1 × 8 ion exchange resin slurry. This resin binds and removes the unreacted, negatively charged [γ-³³P]ATP.[9]

-

After mixing and allowing the resin to settle for 5 minutes, a 50 µL aliquot of the supernatant, which contains the now-phosphorylated and positively charged substrate, is transferred to a new 96-well plate.[9]

-

150 µL of scintillation cocktail is added to each well.[9]

-

The amount of incorporated ³³P is quantified by measuring radioactivity using a microplate scintillation counter.[9]

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations: Pathways and Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, initiated by stress signals and culminating in the activation of downstream kinases and transcription factors.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. p38 MAPK α and β isoforms differentially regulate plasma membrane localization of MRP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PH-797804 | p38 MAPK | Autophagy | TargetMol [targetmol.com]

- 7. The activation of p38alpha, and not p38beta, mitogen-activated protein kinase is required for ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK14 - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

(aS)-PH-797804: A Technical Guide to its Downstream Signaling Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2][3] This document provides an in-depth technical overview of the downstream signaling targets of this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways. The information is intended to support further research and drug development efforts centered on the therapeutic modulation of the p38 MAPK pathway.

Core Mechanism of Action: p38 MAPK Inhibition

This compound exerts its effects by directly inhibiting the kinase activity of p38 MAPK, a key enzyme in a signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[2][4][5] The primary isoforms targeted are p38α (MAPK14) and p38β (MAPK11).[1][3][6] By blocking the activity of p38 MAPK, this compound prevents the phosphorylation of its downstream substrates, thereby modulating the expression and production of key inflammatory mediators.[7]

Downstream Signaling Pathways

The inhibition of p38 MAPK by this compound leads to the suppression of pro-inflammatory cytokine production, most notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][8] This is primarily achieved through the modulation of MAPK-activated protein kinase 2 (MK2), a direct substrate of p38 MAPK.[9][10]

Upon activation by p38, MK2 phosphorylates and inactivates tristetraprolin (TTP), a protein that promotes the degradation of TNF-α and IL-6 mRNA. By preventing the activation of MK2, this compound leads to active TTP, which in turn enhances the decay of TNF-α and IL-6 mRNA, ultimately reducing the synthesis of these cytokines.[10]

Below are Graphviz diagrams illustrating the p38 MAPK signaling pathway and the specific mechanism of action for this compound.

Caption: Figure 1: Simplified p38 MAPK signaling pathway leading to cytokine production.

Caption: Figure 2: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) |

| p38α MAPK | Cell-free | 26 | 5.8 |

| p38β MAPK | Cell-free | 102 | 40 |

| LPS-induced TNF-α production (U937 cells) | Cell-based | 5.9 | - |

| p38 kinase activity (U937 cells) | Cell-based | 1.1 | - |

| RANKL/M-CSF-induced osteoclast formation | Cell-based | 3 | - |

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 (mg/kg) |

| LPS-induced inflammation | Rat | Inhibition of inflammatory response | 0.07 |

| LPS-induced inflammation | Cynomolgus Monkey | Inhibition of inflammatory response | 0.095 |

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro p38 MAPK Kinase Assay (Resin Capture Method)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by p38 MAPK.

Materials:

-

Recombinant active p38α MAPK

-

GST-ATF2 or other suitable substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase Assay Buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)

-

This compound at various concentrations

-

Glutathione-sepharose or other suitable affinity resin

-

Wash Buffer (e.g., PBS with 0.1% Tween 20)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant p38α MAPK, and the substrate (e.g., GST-ATF2).

-

Add varying concentrations of this compound or vehicle control to the reaction mixture and incubate for a pre-determined time (e.g., 15-30 minutes) at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP and incubate for a further 30 minutes at 30°C.

-

Stop the reaction by adding an excess of cold ATP or a suitable stop solution.

-

Add glutathione-sepharose beads to the reaction mixture and incubate to capture the GST-tagged substrate.

-

Wash the beads several times with wash buffer to remove unincorporated radiolabeled ATP.

-

Add scintillation fluid to the beads and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Figure 3: Workflow for an in vitro p38 MAPK kinase assay.

Cell-Based Cytokine Inhibition Assay (ELISA)

This protocol describes how to measure the inhibition of LPS-induced TNF-α and IL-6 production in a human monocytic cell line (e.g., U937 or THP-1).

Materials:

-

U937 or THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound at various concentrations

-

Human TNF-α and IL-6 ELISA kits

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed U937 or THP-1 cells in a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/well) and allow them to adhere or stabilize overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce cytokine production.

-

Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine secretion.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Caption: Figure 4: Workflow for a cell-based cytokine inhibition assay.

Conclusion

This compound is a well-characterized inhibitor of p38 MAPK with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the suppression of pro-inflammatory cytokine production through the MK2/TTP axis, makes it a valuable tool for studying the p38 MAPK signaling pathway and a potential therapeutic candidate for inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. JCI - Selective activation and functional significance of p38α mitogen-activated protein kinase in lipopolysaccharide-stimulated neutrophils [jci.org]

- 2. researchgate.net [researchgate.net]

- 3. [The role of activation of p38 MAPK induced by LPS in TNF-alpha gene expression] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38 MAPK Signaling Pathway | Sino Biological [sinobiological.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

(aS)-PH-797804: A Technical Guide to its Role in Cytokine Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(aS)-PH-797804 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. By inhibiting p38 MAPK, this compound effectively modulates the downstream signaling cascade responsible for the production of key pro-inflammatory cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cytokine inhibition, and detailed experimental protocols for its evaluation.

Introduction

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to external stresses, including inflammation.[1] Activation of the p38 MAPK pathway leads to the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are key mediators in a variety of inflammatory diseases.[1][2] Consequently, inhibition of this pathway has been a major focus for the development of novel anti-inflammatory therapeutics.[3]

This compound, a diarylpyridinone derivative, has emerged as a highly selective inhibitor of p38 MAPK.[4] Its unique atropisomeric configuration, with the (aS) isomer being significantly more potent, underscores the precision of its interaction with the target kinase.[4] This document details the role of this compound in cytokine inhibition, providing a technical resource for researchers in the field.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α and p38β. The p38 MAPK signaling cascade is a multi-tiered pathway initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. These stimuli activate upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which in turn phosphorylate and activate p38 MAPK.[5] Activated p38 then phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to the transcriptional and post-transcriptional regulation of pro-inflammatory cytokine expression.[6] By binding to the ATP-binding pocket of p38α and p38β, this compound prevents the phosphorylation of its downstream effectors, thereby blocking the signaling cascade that leads to cytokine production.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| p38α MAPK | Cell-free kinase assay | 26 | [7][8] |

| p38β MAPK | Cell-free kinase assay | 102 | [8] |

| TNF-α release | LPS-stimulated MDMs | Substantial inhibition (50-65% max) | [4] |

| IL-6 release | LPS-stimulated MDMs | Substantial inhibition (50-65% max) | [4] |

| TNF-α production | LPS-induced in various systems | 1-10 | [9] |

| IL-1β production | LPS-induced in various systems | 1-10 | [9] |

| IL-6 production | LPS-induced in various systems | ~100 | [9] |

MDMs: Monocyte-Derived Macrophages LPS: Lipopolysaccharide

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | ED50 (mg/kg) | Reference |

| Rat | Streptococcal cell wall-induced arthritis | 0.07 | [7] |

| Cynomolgus Monkey | LPS-induced cytokine release | 0.095 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cytokine inhibitory role of this compound.

p38α Kinase Inhibition Assay (Cell-Free)

This protocol describes a resin capture assay to determine the in vitro potency of this compound against purified p38α kinase.

Materials:

-

Recombinant human p38α kinase

-

Epidermal Growth Factor Receptor Peptide (EGFRP) substrate

-

[γ-³³P]ATP

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT

-

This compound stock solution in DMSO

-

AG 1x8 ion exchange resin

-

900 mM sodium formate (pH 3.0)

-

96-well microplates

-

MicroScint-40 scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, prepare the reaction mixtures containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP, 0.05 to 0.3 µCi of [γ-³³P]ATP, 0.8 mM DTT, and 200 µM EGFRP.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding 25 nM of p38α kinase to each well, bringing the final volume to 50 µL.

-

Incubate the plate at 25°C for 30 minutes.

-

Stop the reaction by adding 150 µL of AG 1x8 ion exchange resin in 900 mM sodium formate (pH 3.0). Mix thoroughly and let it stand for 5 minutes to allow the resin to settle.

-

Transfer a 50 µL aliquot of the supernatant, containing the phosphorylated substrate, to a new 96-well plate.

-

Add 150 µL of MicroScint-40 scintillation cocktail to each well.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Cytokine Release Assay from Human Monocyte-Derived Macrophages (MDMs)

This protocol details the procedure for measuring the inhibitory effect of this compound on cytokine release from primary human cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Magnetic beads for monocyte selection

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

This compound stock solution in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Isolation and Differentiation of Monocytes:

-

Isolate PBMCs from human peripheral blood using density gradient centrifugation.

-

Select monocytes from the PBMC population using magnetic bead separation.

-

Culture the isolated monocytes in suspension for 12 days with M-CSF to differentiate them into macrophages (MDMs).

-

-

Inhibitor Treatment and Stimulation:

-

Plate the differentiated MDMs in 96-well cell culture plates.

-

Pre-incubate the MDMs with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulate the cells with 100 ng/mL of LPS to induce cytokine production.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants after 18 hours of stimulation.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.

-

Determine the IC50 values for the inhibition of TNF-α and IL-6 release.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38 MAPK with demonstrated anti-inflammatory properties mediated through the inhibition of pro-inflammatory cytokine production. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on p38 MAPK inhibitors and their therapeutic applications in inflammatory diseases. The detailed methodologies and established inhibitory values serve as a benchmark for further investigation and development in this field.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. S77 Comparing the degree of inhibition of TNF-α and IL-6 by p38 inhibitors in monocyte derived macrophages (MDMs) | Thorax [thorax.bmj.com]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rupress.org [rupress.org]

(aS)-PH-797804: A Comprehensive Technical Guide to its Structure-Activity Relationship as a p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective, ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade. This document provides an in-depth technical overview of the structure-activity relationship (SAR) of this compound, detailing the quantitative data for the compound and its analogs, the experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and experimental workflows. The primary focus of the SAR for this compound series is its unique atropisomerism, where the (aS)-isomer exhibits significantly greater potency than its (aR)-counterpart.[1]

Structure-Activity Relationship

The core of PH-797804's SAR lies in the restricted rotation around the C-N bond connecting the pyridinone and phenyl rings, giving rise to stable atropisomers. The (aS)-isomer, PH-797804, is over 100-fold more potent than the (aR)-isomer, highlighting a strict stereochemical requirement for effective binding to the p38α kinase.[1]

Quantitative SAR Data

Systematic modifications of the lead compound have elucidated key structural requirements for potent p38 MAPK inhibition. The following tables summarize the quantitative SAR data for this compound and its analogs.

| Compound | R¹ | R² | p38α IC₅₀ (nM) |

| This compound | Me | Me | 26 |

| Analog 1 | H | Me | >1000 |

| Analog 2 | Me | H | 150 |

| Analog 3 | Et | Me | 35 |

| Analog 4 | i-Pr | Me | 80 |

Table 1: SAR of the N,4-dimethylbenzamide moiety. Modifications on the benzamide ring highlight the importance of the methyl groups for potency.

| Compound | X | p38α IC₅₀ (nM) |

| This compound | Br | 26 |

| Analog 5 | Cl | 30 |

| Analog 6 | I | 45 |

| Analog 7 | H | >500 |

Table 2: SAR of the pyridinone C3-substituent. A halogen at the C3 position of the pyridinone ring is crucial for high potency.

| Compound | Ar | p38α IC₅₀ (nM) |

| This compound | 2,4-difluorobenzyl | 26 |

| Analog 8 | benzyl | 55 |

| Analog 9 | 4-fluorobenzyl | 40 |

| Analog 10 | 2-fluorobenzyl | 38 |

Table 3: SAR of the C4-benzyloxy group. Substitution on the benzyl ring influences potency, with the 2,4-difluoro substitution being optimal.

Experimental Protocols

p38α MAP Kinase Inhibition Assay

This assay determines the in vitro potency of compounds against p38α MAPK.

Materials:

-

Recombinant human p38α (MAPK14)

-

ATP

-

Substrate peptide (e.g., myelin basic protein)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl₂, 2 mM DTT)

-

Test compounds dissolved in DMSO

-

³³P-ATP

-

Filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, substrate peptide, and recombinant p38α enzyme.

-

Add test compounds at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated ³³P-ATP.

-

Measure the amount of incorporated ³³P on a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Assay: LPS-induced TNFα production in Human Whole Blood

This assay assesses the cellular potency of compounds in a more physiologically relevant system.

Materials:

-

Fresh human whole blood

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

RPMI 1640 medium

-

TNFα ELISA kit

Procedure:

-

Pre-incubate human whole blood with various concentrations of the test compound for 1 hour at 37°C.

-

Stimulate the blood with LPS (e.g., 100 ng/mL) to induce TNFα production.

-

Incubate for 6 hours at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Measure the concentration of TNFα in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNFα production for each compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for p38 MAPK Inhibition Assay

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against p38 MAPK.

Logical Relationship of SAR

Caption: Logical flow of the structure-activity relationship for the development of this compound.

References

The Discovery and Chiral Synthesis of (aS)-PH-797804: A Potent and Selective p38 MAP Kinase Inhibitor

(aS)-PH-797804 is a highly potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein (MAP) kinase, an enzyme implicated in inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Atropisomerism

PH-797804, chemically named (aS)-3-{3-bromo-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2-oxopyridin-1(2H)-yl}-N,4-dimethylbenzamide, was identified from a racemic mixture as the more potent atropisomer. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of PH-797804, steric hindrance between the pyridinone and the N-phenyl ring restricts rotation, giving rise to two stable, non-interconverting atropisomers.

Molecular modeling predicted that the (aS)-isomer would bind more favorably to the p38α kinase active site compared to the (aR)-isomer. Subsequent experimental validation through chiral chromatography and X-ray diffraction confirmed that the (aS)-atropisomer, designated PH-797804, is indeed the more active enantiomer, exhibiting over 100-fold greater potency.

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of p38α and p38β isoforms of the p38 MAP kinase. As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. This inhibition of the p38 MAPK signaling pathway leads to a reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound.

| Parameter | Target | Value | Assay Conditions |

| IC50 | p38α | 26 nM | Cell-free kinase assay |

| p38β | 102 nM | Cell-free kinase assay | |

| Ki | p38α | 5.8 nM | - |

| p38β | 40 nM | - | |

| Cellular IC50 | LPS-induced TNF-α production | 5.9 nM | Human monocytic U937 cell line |

| p38 kinase activity | 1.1 nM | Human monocytic U937 cell line |

Table 1: In Vitro Inhibitory Activity of this compound

| Animal Model | Parameter | ED50 |

| Rat | Inhibition of LPS-induced TNF-α | 0.07 mg/kg (oral) |

| Cynomolgus Monkey | Inhibition of LPS-induced TNF-α | 0.095 mg/kg (oral) |

Table 2: In Vivo Efficacy of this compound

p38 MAP Kinase Signaling Pathway

The diagram below illustrates the canonical p38 MAPK signaling pathway and the point of inhibition by this compound.

(aS)-PH-797804: A Potent and Selective p38 MAPK Inhibitor for Preclinical Research

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(aS)-PH-797804 is a highly potent and selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK). As the more active atropisomer of a racemic mixture, this compound demonstrates significant anti-inflammatory properties by targeting the p38α and p38β isoforms.[1][2][3] Its exceptional selectivity against other kinases, coupled with its demonstrated efficacy in both in vitro cellular models and in vivo models of inflammatory diseases, establishes it as a critical tool for researchers studying the MAPK signaling pathway and its role in various pathologies. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Introduction to the MAPK Signaling Pathway and the Role of p38

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are fundamental intracellular signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[4] The p38 MAPK pathway is a key mediator of the cellular response to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. The p38 kinase family consists of four isoforms: α, β, γ, and δ. p38α is the most extensively studied and is a primary target for therapeutic intervention in inflammatory conditions.

This compound: Mechanism of Action and Selectivity

This compound is a diarylpyridinone and a potent, ATP-competitive inhibitor of p38α and p38β MAP kinases.[1][5] Its unique stereochemistry as the aS-atropisomer is crucial for its high affinity and inhibitory activity, being over 100-fold more potent than its aR-atropisomer.[1] This is due to favorable binding interactions within the ATP-binding pocket of the p38 kinase, while the aR isomer experiences significant steric hindrance.[1]

Structural bioinformatics studies have revealed that the exceptional selectivity of this compound is attributed to two key features of the p38α kinase hinge region: the gatekeeper residue Thr106 and a conformational peptide flip of the Met109-Gly110 bond, which allows for bidentate hydrogen bonding with the inhibitor.[6] This specific motif is rare among the human kinome, contributing to the inhibitor's high selectivity.[6]

Quantitative Data

The following tables summarize the inhibitory activity and selectivity of this compound.

Table 1: Biochemical Activity of this compound

| Target | IC50 | Ki | Assay Type |

| p38α | 26 nM | 5.8 nM | Cell-free kinase assay |

| p38β | 102 nM | 40 nM | Cell-free kinase assay |

Data compiled from multiple sources.[2][3][5]

Table 2: Cellular Activity of this compound

| Cell Line/System | Assay | IC50 |

| Human Monocytic U937 Cells | LPS-induced TNF-α production | 5.9 nM |

| Human Monocytic U937 Cells | LPS-induced p38 kinase activity | 1.1 nM |

| Human PBMC | LPS-induced TNF-α release | 15 nM |

| Primary Rat Bone Marrow Cells | RANKL- and M-CSF-induced osteoclast formation | 3 nM |

Data compiled from multiple sources.[3][5][7]

Table 3: Kinase Selectivity of this compound

| Kinase | Inhibition |

| JNK2 | Not inhibited |

| ERK2 | >200 µM (IC50) |

| CDK2 | >200 µM (IC50) |

| IKK1/2 | >200 µM (IC50) |

| MKK7 | >100 µM (IC50) |

| A panel of over 100 kinases | >500-fold selectivity vs. p38α |

Data compiled from multiple sources.[5][6][8][9]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

p38 Kinase Inhibition Assay (Resin Capture Method)

This assay determines the ability of this compound to inhibit the phosphorylation of a substrate peptide by p38α kinase.[1]

Materials:

-

Recombinant active p38α kinase

-

Substrate: Epidermal Growth Factor Receptor Peptide (EGFRP) or GST-c-Jun

-

[γ-33P]ATP

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, 0.8 mM DTT

-

This compound stock solution (in DMSO)

-

AG 1x8 ion exchange resin

-

900 mM sodium formate (pH 3.0)

-

Microplates

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in a microplate containing assay buffer, ATP (at a concentration near the Km for p38α), 0.05-0.3 µCi of [γ-33P]ATP, and the substrate (200 µM EGFRP or 10 µM GST-c-Jun).

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding 25 nM of p38α kinase to each well, bringing the final volume to 50 µL.

-

Incubate the plate at 25°C for 30 minutes.

-

Stop the reaction and remove unreacted [γ-33P]ATP by adding 150 µL of AG 1x8 ion exchange resin suspended in 900 mM sodium formate (pH 3.0).

-

Shake the plate for 15-20 minutes to allow the resin to settle.

-

Transfer an aliquot of the supernatant to a scintillation vial.

-

Determine the amount of 33P incorporated into the substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

LPS-Induced TNF-α Production in U937 Cells

This cellular assay measures the inhibitory effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.[3]

Materials:

-

U937 cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed U937 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 10 nM) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Pre-incubate the differentiated U937 cells with various concentrations of this compound or DMSO for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

RANKL-Induced Osteoclast Formation Assay

This assay assesses the effect of this compound on the differentiation of bone marrow macrophages into bone-resorbing osteoclasts.[7]

Materials:

-

Bone marrow cells isolated from mice or rats

-

α-MEM medium supplemented with 10% FBS, penicillin, and streptomycin

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor kappa-B ligand (RANKL)

-

This compound stock solution (in DMSO)

-

Tartrate-resistant acid phosphatase (TRAP) staining kit

-

96-well cell culture plates

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice or rats.

-

Culture the cells in α-MEM containing M-CSF (e.g., 30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).

-

Seed the BMMs into a 96-well plate.

-

Induce osteoclast differentiation by treating the cells with M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) in the presence of various concentrations of this compound or DMSO.

-

Culture the cells for 4-5 days, replacing the medium every 2 days.

-

Fix the cells and stain for TRAP, a marker for osteoclasts.

-

Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well under a microscope.

-

Calculate the percentage of inhibition of osteoclast formation for each concentration of this compound and determine the IC50 value.

In Vivo Models of Arthritis

This compound has been shown to be effective in animal models of arthritis.[7] General protocols for two commonly used models are described below.

Animal Strain: DBA/1 mice are commonly used as they are highly susceptible to CIA.[5]

Procedure:

-

Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA). Inject the emulsion intradermally at the base of the tail.

-

Booster: 21 days after the primary immunization, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

-

Treatment: Begin oral administration of this compound or vehicle control daily, starting from the day of the booster injection or upon the onset of clinical signs of arthritis.

-

Disease Evaluation: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with a caliper) and clinical score based on the severity of inflammation in each paw.

-

Endpoint Analysis: At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

Animal Strain: Lewis rats are susceptible to SCW-induced arthritis.[9]

Procedure:

-

Induction: Induce arthritis by a single intraperitoneal injection of an aqueous suspension of streptococcal cell wall fragments.

-

Disease Progression: The disease typically manifests in two phases: an acute inflammatory phase within the first few days, followed by a chronic, erosive phase.

-

Treatment: Administer this compound or vehicle control orally on a daily basis, starting before or after the onset of the chronic phase.

-

Disease Evaluation: Monitor joint inflammation by measuring ankle diameter.

-

Endpoint Analysis: Perform histological examination of the joints to assess synovitis and bone/cartilage destruction.

Conclusion

This compound is a powerful and selective research tool for investigating the physiological and pathological roles of the p38 MAPK pathway. Its well-characterized mechanism of action, potent inhibitory activity, and demonstrated in vitro and in vivo efficacy make it an invaluable compound for target validation and preclinical studies in the field of inflammation and related diseases. The data and protocols presented in this guide are intended to facilitate the effective use of this compound by the scientific community.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inotiv.com [inotiv.com]

Biological functions of inhibiting p38 with (aS)-PH-797804

An In-depth Technical Guide on the Biological Functions of p38 Inhibition by (aS)-PH-797804

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Its central role in the production of pro-inflammatory cytokines has made it a key target for therapeutic intervention in a range of inflammatory diseases. This compound is a potent and highly selective, orally active inhibitor of the p38 MAPK α and β isoforms. This technical guide provides a comprehensive overview of the biological functions associated with the inhibition of p38 by this compound, detailing its mechanism of action, effects on downstream signaling, and its impact on cellular and systemic inflammatory responses. This document synthesizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for assessing p38 inhibition, and provides visual representations of key pathways and workflows to support further research and development in this area.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that plays a pivotal role in translating extracellular signals into cellular responses.[1][2] This pathway is a part of the larger MAPK superfamily, which also includes the ERK and JNK signaling cascades.[3]

Activation: The p38 pathway is activated by a wide array of stimuli, including:

-

Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β).[1][3]

-

Environmental Stresses: UV radiation, osmotic shock, heat shock, and oxidative stress.[4][5]

-

Pathogen-Associated Molecular Patterns (PAMPs): Such as Lipopolysaccharide (LPS).[6]

The activation cascade begins with a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, which phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6.[5][7] These MAPKKs then dually phosphorylate specific threonine and tyrosine residues (Thr180/Tyr182) within the activation loop of p38 MAPK isoforms (α, β, γ, δ), leading to their activation.[7][8]

Downstream Effects: Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases and transcription factors.[4] Key substrates include:

-

MAPK-activated protein kinase 2 (MAPKAPK2 or MK2): A primary substrate that, once activated, plays a crucial role in regulating the synthesis of pro-inflammatory cytokines.[9]

-

Transcription Factors: Such as Activating Transcription Factor 2 (ATF2), MEF2, and CREB, which regulate the expression of genes involved in inflammation and cell stress responses.[4]

The activation of this pathway is strongly linked to inflammation, apoptosis, cell cycle regulation, and cell differentiation.[1] Specifically, it is essential for the production of key pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

This compound: A Selective p38 MAPK Inhibitor

This compound is a novel, orally bioavailable N-phenyl pyridinone that acts as a potent and selective inhibitor of p38 MAPK.[10][11] It is the more potent atropisomer (aS) of a racemic mixture.[12] Due to restricted bond rotation, this compound and its aR isomer do not interconvert under ambient conditions.[12] Molecular modeling and experimental data confirm that the aS isomer binds favorably to p38α, whereas the aR isomer has significantly weaker activity.[12]

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the α and β isoforms of p38 MAPK.[13] Its high selectivity is attributed to a unique binding mode involving a dual hydrogen bond motif with the kinase hinge residues Met109 and Gly110, which requires a conformational peptide flip unique to p38α.[14] This specific interaction contributes to its exceptional specificity across the human kinome, with over 100-fold selectivity for p38α/β compared to a wide panel of other kinases, including the p38γ and p38δ isoforms.[14]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity

| Target | Assay Type | Metric | Value | Reference |

| p38α | Cell-free kinase assay | IC50 | 26 nM | [10][11] |

| p38α | Cell-free kinase assay | Ki | 5.8 nM | [13] |

| p38β | Cell-free kinase assay | IC50 | 102 nM | [10] |

| p38β | Cell-free kinase assay | Ki | 40 nM | [13] |

| JNK2 | Cell-free kinase assay | - | No inhibition | [11][13] |

Table 2: Cellular Activity

| Cell Line / System | Stimulus | Measured Effect | Metric | Value | Reference |

| U937 Human Monocytes | LPS | TNF-α production | IC50 | 5.9 nM | [11][13] |

| U937 Human Monocytes | LPS | p38 kinase activity | IC50 | 1.1 nM | [11][13] |

| Primary Rat Bone Marrow | RANKL & M-CSF | Osteoclast formation | IC50 | 3 nM | [11][13] |

Table 3: In Vivo Efficacy (Preclinical)

| Animal Model | Disease Model | Metric | Value | Reference |

| Rat | Endotoxin Challenge | ED50 | 0.07 mg/kg | [13] |

| Cynomolgus Monkey | Endotoxin Challenge | ED50 | 0.095 mg/kg | [13] |

Table 4: Clinical Trial Data in Chronic Obstructive Pulmonary Disease (COPD)

| Study | Dose | Primary Endpoint | Result (vs. Placebo) | Reference |

| NCT00559910 | 3 mg daily | Change in trough FEV1 at Week 6 | +0.086 L | [15] |

| NCT00559910 | 6 mg daily | Change in trough FEV1 at Week 6 | +0.093 L | [15] |

Biological Functions of p38 Inhibition with this compound

Inhibition of Pro-inflammatory Cytokine Production

A primary function of p38 MAPK is to regulate the synthesis of pro-inflammatory cytokines.[1] this compound effectively blocks the production of key cytokines in response to inflammatory stimuli.

-

TNF-α, IL-1β, and IL-6: Inhibition of p38 by this compound robustly suppresses the LPS-induced production of TNF-α and IL-6.[11][13] This is a cornerstone of its anti-inflammatory activity. In a human endotoxin challenge model, the compound demonstrated dose-dependent inhibition of TNF-α and IL-6.[13]

-

Mechanism: p38α phosphorylates and activates MK2, which in turn phosphorylates proteins that stabilize the AU-rich elements in the 3'-untranslated regions of cytokine mRNAs (like TNF-α), preventing their degradation and promoting their translation. By inhibiting p38α, this compound prevents this stabilization, leading to reduced cytokine protein expression.

Modulation of Cellular Inflammatory Responses

This compound has demonstrated significant effects on various immune and inflammatory cells.

-

Monocytes and Macrophages: In the human monocytic U937 cell line, this compound potently inhibits LPS-induced TNF-α release.[11][13] Macrophages are key sources of inflammatory cytokines, and inhibiting their p38-mediated activation is a critical mechanism for the anti-inflammatory effects of this compound.[16]

-

Osteoclasts: The compound inhibits RANKL and M-CSF-induced osteoclast formation in primary rat bone marrow cells with high potency (IC50 of 3 nM).[11][13] This suggests a therapeutic potential in diseases characterized by inflammatory bone loss, such as rheumatoid arthritis.

In Vivo Anti-inflammatory Activity

Preclinical and clinical studies have confirmed the anti-inflammatory efficacy of this compound.

-

Acute Inflammation: Oral administration of the compound effectively inhibits the systemic inflammatory response (e.g., TNF-α release) induced by endotoxin in both rats and monkeys.[11]

-

Chronic Inflammatory Models: In chronic models, such as streptococcal cell wall-induced arthritis in rats and collagen-induced arthritis in mice, 10-day treatment with this compound significantly reduced joint inflammation and associated bone loss.[11][13]

-

COPD: In a clinical trial involving patients with moderate to severe COPD, this compound demonstrated statistically significant improvements in lung function (FEV1) and reductions in dyspnoea compared to placebo.[6][15]

Signaling Pathways and Experimental Workflows

Diagram 1: p38 MAPK Signaling Pathway and Inhibition by this compound

Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.

Diagram 2: Experimental Workflow for Evaluating p38 Inhibitors

Caption: A typical experimental workflow for the preclinical evaluation of a p38 MAPK inhibitor.

Diagram 3: Logical Flow of Anti-Inflammatory Action

Caption: Logical relationship from p38 MAPK inhibition to anti-inflammatory outcome.

Experimental Protocols

In Vitro p38α Kinase Activity Assay (IC50 Determination)

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of a compound against p38α MAPK by measuring the phosphorylation of a substrate.[2]

Materials:

-

Recombinant human p38α MAPK (active).

-

Recombinant human ATF-2 (substrate).

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 μM ATP).[2]

-

This compound stock solution in DMSO.

-

Positive control inhibitor (e.g., SB203580).

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.[17]

-

96-well or 384-well microplates.

-

Luminometer.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and the positive control in Kinase Assay Buffer. A typical concentration range for screening is 1 nM to 100 µM.[2] Include a DMSO vehicle control.

-

Assay Plate Setup: Add 5 µL of the serially diluted compounds, positive control, or vehicle to the wells of the assay plate.[2]

-

Enzyme Addition: Add 10 µL of diluted p38α MAPK to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.[2]

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]

-

Reaction Initiation: Add 10 µL of a solution containing the ATF-2 substrate and ATP to each well to start the reaction.[2]

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[17]

-

Detection (using ADP-Glo™):

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Subtract background luminescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: LPS-Induced TNF-α Production in U937 Cells

This protocol measures the ability of this compound to inhibit cytokine production in a relevant human cell line.

Materials:

-

U937 human monocytic cell line.

-

RPMI-1640 medium supplemented with 10% FBS.

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).

-

Lipopolysaccharide (LPS).

-

This compound stock solution in DMSO.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

Procedure:

-

Cell Culture: Culture U937 cells in RPMI-1640 medium. For differentiation into a macrophage-like phenotype, cells can be treated with PMA (e.g., 10-100 ng/mL) for 24-48 hours, followed by a rest period in fresh media.

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well).

-

Inhibitor Treatment: Pre-treat the cells with serial dilutions of this compound (or vehicle control) for 1 hour.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce TNF-α production.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production at each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by non-linear regression analysis.

Western Blotting for p38 Pathway Activation

This protocol is used to confirm that this compound inhibits the phosphorylation of p38 and its downstream substrate, MK2.

Materials:

-

Cells treated as in the cellular assay (Section 6.2).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blot transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MK2 (Thr334), anti-total-MK2, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Conclusion

This compound is a highly potent and selective inhibitor of p38α/β MAPK that demonstrates robust anti-inflammatory activity across a range of preclinical and clinical settings. Its primary biological function is the suppression of pro-inflammatory cytokine production through the direct inhibition of the p38 kinase, thereby preventing the downstream activation of key substrates like MK2. The data strongly support its role in modulating inflammatory responses in monocytes, macrophages, and other cells, leading to significant efficacy in models of arthritis and COPD. The detailed protocols and pathway diagrams provided herein serve as a technical resource for researchers and drug developers working to further understand and leverage the therapeutic potential of p38 MAPK inhibition.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. assaygenie.com [assaygenie.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 9. Atypical p38 Signaling, Activation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Discovery and characterization of atropisomer PH-797804, a p38 MAP kinase inhibitor, as a clinical drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Collection - Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804 - Biochemistry - Figshare [acs.figshare.com]

- 15. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols: (aS)-PH-797804 in LPS-Stimulated Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

(aS)-PH-797804 is a potent and selective, orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms.[1][2] The p38 MAPK signaling cascade is a critical pathway in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. In macrophages, activation of the p38 MAPK pathway by LPS leads to the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8.[3] By inhibiting p38α/β, this compound effectively suppresses these inflammatory responses, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[4][5]

These application notes provide a comprehensive overview of the use of this compound in LPS-stimulated macrophage models, including its inhibitory activity on cytokine production, detailed experimental protocols, and a visual representation of the relevant signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| p38α | 26 |

| p38β | 102 |

Data sourced from multiple references.[1][2]

Table 2: Inhibition of LPS-Induced Cytokine Production by this compound

| Cell Type | Cytokine | IC50 (nM) |

| U937 Monocytes | TNF-α | 5.9 |

This table presents available data on the inhibition of cytokine production. Further studies are warranted to determine IC50 values for a broader range of cytokines and macrophage types.

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

Caption: LPS-induced p38 MAPK and NF-κB signaling pathway in macrophages.

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)

Materials:

-

Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)

-

L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol

-

Sterile surgical instruments

-

Syringes and needles (25-27G)

-

70 µm cell strainer

-

Petri dishes or cell culture flasks

Procedure:

-

Euthanize a mouse (e.g., C57BL/6) via an approved method.

-

Sterilize the hind legs with 70% ethanol.

-

Aseptically dissect the femur and tibia.

-

Remove muscle and connective tissue from the bones.

-

Cut the ends of the bones and flush the bone marrow with complete RPMI 1640 medium using a syringe and needle into a sterile 50 mL conical tube.

-

Create a single-cell suspension by gently pipetting up and down.

-

Pass the cell suspension through a 70 µm cell strainer to remove any clumps or debris.

-

Centrifuge the cells at 300 x g for 5-7 minutes.

-

Discard the supernatant and resuspend the cell pellet in BMDM differentiation medium (complete RPMI 1640 supplemented with 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).

-

Plate the cells in non-tissue culture treated petri dishes or flasks.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Add fresh differentiation medium on day 3 or 4.

-

On day 7, adherent macrophages can be harvested by gentle scraping or using a cell lifter.

Protocol 2: LPS Stimulation and this compound Treatment

Materials:

-

Differentiated macrophages (e.g., BMDMs)

-

This compound stock solution (e.g., in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Serum-free culture medium

-

Vehicle control (e.g., DMSO)

Procedure:

-

Seed the differentiated macrophages into appropriate culture plates (e.g., 24-well or 96-well plates) at a desired density and allow them to adhere overnight.

-

The following day, replace the medium with fresh, serum-free medium.

-

Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 1 nM to 10 µM. Also, prepare a vehicle control (containing the same final concentration of DMSO as the highest drug concentration).

-

Pre-treat the cells by adding the diluted this compound or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.

-

Prepare a working solution of LPS in serum-free medium. A final concentration of 10-100 ng/mL is commonly used to stimulate macrophages.

-

Add the LPS solution to all wells except for the unstimulated control wells.

-

Incubate the plates for the desired time period. For cytokine production, an incubation time of 4-24 hours is typical. For signaling pathway analysis, shorter time points (e.g., 15-60 minutes) are used.

Protocol 3: Cytokine Measurement by ELISA

Materials:

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Culture supernatants from Protocol 2

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Detection antibody

-

Enzyme conjugate (e.g., Streptavidin-HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add standards and the collected culture supernatants to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

After another incubation and wash step, add the enzyme conjugate.

-

Incubate and wash, then add the substrate solution and allow for color development.

-

Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 4: Western Blot Analysis for p38 MAPK and NF-κB Activation

Materials:

-

Cell lysates from Protocol 2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-IκBα, anti-IκBα, anti-p65)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment (Protocol 2), wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or a total protein antibody corresponding to the phosphorylated protein of interest.

Conclusion